molecular formula C17H22FN3O2 B2843107 N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide CAS No. 1252358-90-9

N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide

Número de catálogo B2843107
Número CAS: 1252358-90-9
Peso molecular: 319.38
Clave InChI: PONUHFVZGRXLDY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide, commonly known as BMS-986165, is a small molecule inhibitor developed by Bristol-Myers Squibb for the treatment of autoimmune diseases. It belongs to the class of Janus kinase (JAK) inhibitors, which are known for their ability to regulate the immune system by blocking the activity of cytokines.

Mecanismo De Acción

BMS-986165 works by blocking the activity of cytokines, which are signaling molecules that regulate the immune system. Specifically, it inhibits the activity of N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide1, N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide2, and TYK2, which are enzymes that are involved in the signaling pathways of various cytokines, including interleukins, interferons, and growth factors. By blocking these enzymes, BMS-986165 reduces the production of cytokines, thereby regulating the immune response.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have several biochemical and physiological effects. It reduces the production of cytokines, which leads to a reduction in inflammation and tissue damage. It also regulates the differentiation and activation of immune cells, which helps to maintain immune homeostasis. Additionally, it has been shown to have an analgesic effect, which may be beneficial in the treatment of pain associated with autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of BMS-986165 is its specificity for N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide1, N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide2, and TYK2, which reduces the risk of off-target effects. Additionally, it has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, one of the limitations of BMS-986165 is its potential for immunosuppression, which may increase the risk of infections and malignancies.

Direcciones Futuras

There are several future directions for the research and development of BMS-986165. One direction is to explore its potential for the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to investigate its combination with other therapies, such as biologics and immunomodulators, to enhance its efficacy and reduce the risk of adverse effects. Additionally, further studies are needed to elucidate its long-term safety and efficacy in clinical trials.

Métodos De Síntesis

The synthesis of BMS-986165 involves several steps. The first step is the preparation of the key intermediate, 2-fluoro-4-(propan-2-yloxy)aniline, which is obtained by reacting 2-fluoro-4-nitroaniline with isopropanol in the presence of a reducing agent. The second step is the cyclization of the intermediate to form N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide, which is achieved by reacting the intermediate with a suitable acid chloride in the presence of a base.

Aplicaciones Científicas De Investigación

BMS-986165 has shown promising results in preclinical studies for the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide1, N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide2, and TYK2, which are known to play a key role in the pathogenesis of autoimmune diseases.

Propiedades

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2-fluoro-4-propan-2-yloxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-12(2)23-13-5-6-15(14(18)9-13)20-10-16(22)21-17(11-19)7-3-4-8-17/h5-6,9,12,20H,3-4,7-8,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONUHFVZGRXLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)NCC(=O)NC2(CCCC2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.